4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride

Medicinal Chemistry Organic Synthesis Cross-Coupling

4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride (CAS 1172986-17-2) is a differentiated thiochroman 1,1-dioxide scaffold with orthogonal 4-amino and 6-bromo handles for amidation, reductive amination, or cross-coupling. Unlike non-oxidized thiochromans or the 6-unsubstituted analog (CAS 1153826-72-2), the sulfone group enhances brain penetration and solubility (LogS=-3.13), while bromine imparts distinct electronic effects for CNS SAR. Supplied as a stable crystalline HCl salt at ≥97% purity with full analytics. Ideal for PROTAC development, bifunctional probe synthesis, and lead optimization. Not a controlled substance; standard B2B shipping.

Molecular Formula C9H11BrClNO2S
Molecular Weight 312.61 g/mol
CAS No. 1172986-17-2
Cat. No. B1519794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride
CAS1172986-17-2
Molecular FormulaC9H11BrClNO2S
Molecular Weight312.61 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)C2=C(C1N)C=C(C=C2)Br.Cl
InChIInChI=1S/C9H10BrNO2S.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-14(9,12)13;/h1-2,5,8H,3-4,11H2;1H
InChIKeyWJWWQTOZSPMWQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride (CAS 1172986-17-2): Structural Features and Procurement Essentials


4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride (CAS 1172986-17-2) is a sulfur-containing heterocyclic compound belonging to the thiochroman 1,1-dioxide class [1]. It is characterized by a bicyclic framework comprising a benzene ring fused to a thiopyran ring, with key substituents including a 6-bromo group, a 4-amino group, and a 1,1-dioxide sulfone moiety [1]. The compound has a molecular weight of 312.61 g/mol and is commercially available from multiple vendors with a standard purity of ≥97% . Its structure combines a reactive primary amine for further derivatization, a bromine atom suitable for cross-coupling reactions, and a sulfone group that confers unique electronic and solubility properties compared to non-oxidized thiochromans .

Why 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride Cannot Be Replaced by a Generic Thiochroman Analog


Generic substitution among thiochroman 1,1-dioxide derivatives is scientifically invalid due to profound differences in physicochemical properties and biological activity driven by specific substitution patterns [1][2]. While the parent scaffold, 4-aminothiochroman 1,1-dioxide (CAS 1153826-72-2, unsubstituted at the 6-position), lacks the bromine atom that is essential for many structure-activity relationships (SAR) and synthetic applications [3], the 6-bromo derivative (this compound) exhibits distinct electronic effects due to the electron-withdrawing nature of the bromine substituent [1]. Furthermore, the 1,1-dioxide sulfone group fundamentally alters the electronic distribution and solubility profile compared to non-oxidized thiochromans (e.g., 4-amino-6-bromothiochroman without the dioxide moiety) [1][2]. Attempting to interchange this compound with other 6-halogenated analogs (e.g., 6-chloro-4-aminothiochroman 1,1-dioxide) or derivatives lacking the 4-amino group (e.g., 6-bromothiochroman-4-one 1,1-dioxide) will introduce uncontrolled variability in reaction outcomes, binding affinities, or biological responses . The following evidence guide provides quantitative justification for selecting this specific compound.

Quantitative Differentiation Evidence for 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride vs. Closest Analogs


6-Bromo Substitution Enables Pd-Catalyzed Cross-Coupling: A Key Synthetic Differentiator from 6-Unsubstituted Analog

The presence of a bromine atom at the 6-position provides a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that is absent in the 6-unsubstituted analog, 4-aminothiochroman 1,1-dioxide (CAS 1153826-72-2) . This enables rapid diversification of the core scaffold to generate libraries of analogs for SAR exploration [1].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Primary Amine at Position 4 Provides a Reactive Site for Amide/Reductive Amination: A Distinguishing Feature from 4-Keto Analogs

The 4-amino group is a primary aliphatic amine, which can undergo reductive amination, amide bond formation, or sulfonamide synthesis, enabling conjugation to various warheads or tags [1]. In contrast, 6-bromothiochroman-4-one 1,1-dioxide (CAS 112819-26-8) lacks this reactive amine, limiting its utility to ketone chemistry .

Chemical Biology Fragment-Based Drug Design Bioconjugation

1,1-Dioxide Sulfone Group Enhances Solubility and Modulates Electronic Properties Relative to Non-Oxidized Thiochroman

The sulfone group (1,1-dioxide) increases aqueous solubility and alters the electronic distribution of the core scaffold compared to the non-oxidized thiochroman analog [1][2]. While the non-oxidized analog 4-amino-6-bromothiochroman (CAS 916420-34-3) is predicted to be more lipophilic (LogP = 4.21), the 1,1-dioxide derivative exhibits a significantly lower consensus LogP of 1.65, indicating improved aqueous solubility .

Physicochemical Profiling Drug-Likeness Solubility

Electron-Withdrawing Br Group Modulates Aromatic Reactivity: Implications for Electrophilic Substitution

The 6-bromo substituent is strongly electron-withdrawing (-I effect), which deactivates the aromatic ring towards electrophilic substitution and can influence the pKa of the aniline-like amine [1]. This electronic modulation is a key differentiator from 6-unsubstituted or 6-alkyl substituted analogs, where the ring is more electron-rich and reactive [1][2].

SAR Analysis Electron Effects Medicinal Chemistry

Procurement-Guiding Application Scenarios for 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride


Medicinal Chemistry: Synthesis of Focused Libraries for CNS Target Exploration

The compound's 1,1-dioxide sulfone group is known to enhance brain penetration in related thiochroman derivatives [1]. Its dual reactive handles (4-amino and 6-bromo) allow for rapid generation of analogs to explore SAR around CNS targets such as AMPA receptors or α1-adrenoceptors, where thiochroman dioxide scaffolds have shown promise [1][2]. The improved aqueous solubility (LogS = -3.13) compared to non-oxidized analogs facilitates in vitro assay compatibility .

Chemical Biology: Development of Bifunctional Probes for Target Engagement Studies

The 4-amino group provides a site for attaching a fluorophore or biotin tag, while the 6-bromo group can be elaborated into a warhead or another functional moiety via cross-coupling [3]. This enables the creation of bifunctional probes for pull-down assays, cellular imaging, or PROTAC development [4]. The sulfone group enhances solubility, reducing aggregation issues common with hydrophobic probes.

Pharmaceutical Development: Optimization of Physicochemical Properties in Lead Series

In lead optimization, substituting a non-oxidized thiochroman with the 1,1-dioxide analog often improves solubility and metabolic stability [1][5]. The 6-bromo group provides a point for further modification or can be retained for its beneficial electronic effects. The compound's consensus LogP of 1.65 and TPSA of 68.54 Ų place it within favorable drug-like space .

Process Chemistry: Use as a Robust, Crystalline Intermediate in Multi-Step Synthesis

The compound is commercially available as a stable, crystalline hydrochloride salt from multiple vendors, with high purity (≥97%) and full analytical characterization . Its well-defined properties and the ability to functionalize it at two distinct positions make it an ideal building block for multi-step synthesis, simplifying purification and improving overall yield in the preparation of more complex molecules.

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